molecular formula C8H8N2O6S B1525516 2-Methyl-3-nitro-5-sulfamoylbenzoic acid CAS No. 1315365-23-1

2-Methyl-3-nitro-5-sulfamoylbenzoic acid

Cat. No.: B1525516
CAS No.: 1315365-23-1
M. Wt: 260.23 g/mol
InChI Key: IBHZUXQNTMJESS-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8N2O6S and a molecular weight of 260.23 g/mol . It is characterized by the presence of a methyl group, a nitro group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by sulfonation. The nitration process introduces a nitro group at the meta position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzoic acid derivatives .

Scientific Research Applications

2-Methyl-3-nitro-5-sulfamoylbenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfamoyl group can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrobenzoic acid: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.

    3-Nitro-5-sulfamoylbenzoic acid: Lacks the methyl group, affecting its overall reactivity and applications.

    2-Methyl-5-sulfamoylbenzoic acid:

Uniqueness

2-Methyl-3-nitro-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (methyl, nitro, and sulfamoyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-3-nitro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-4-6(8(11)12)2-5(17(9,15)16)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)(H2,9,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHZUXQNTMJESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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